

ATC0065: A Technical Guide on its Potential as an Anxiolytic Agent

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For Researchers, Scientists, and Drug Development Professionals

Abstract

ATC0065 is a potent and selective, non-peptidic antagonist of the melanin-concentrating hormone receptor 1 (MCHR1). Preclinical evidence suggests that ATC0065 possesses significant anxiolytic-like properties. This technical guide provides a comprehensive overview of the core preclinical data, experimental methodologies, and the underlying mechanism of action of ATC0065, positioning it as a molecule of interest for the development of novel anxiolytic therapies. All presented data is based on available preclinical findings; to date, no clinical trial data for ATC0065 in anxiety disorders has been publicly disclosed.

Introduction

Anxiety disorders are among the most prevalent psychiatric conditions, and there remains a significant need for novel therapeutic agents with improved efficacy and tolerability profiles. The melanin-concentrating hormone (MCH) system, particularly the MCHR1, has emerged as a promising target for the development of new anxiolytics. MCH is a neuropeptide implicated in the regulation of various physiological processes, including mood and stress responses.

ATC0065 has been identified as a potent and orally active MCHR1 antagonist, demonstrating a promising profile in preclinical models of anxiety.

Quantitative Preclinical Data



The following tables summarize the key quantitative data from in vitro and in vivo preclinical studies of **ATC0065**.

Table 1: In Vitro Activity of ATC0065

| Parameter | Species | Value | Reference |
|----------------------------|---|----------------|-----------|
| Binding Affinity (IC50) | Human MCHR1 | 15.7 ± 1.95 nM | [1] |
| Antagonist Activity (IC50) | Human MCHR1 (MCH-stimulated [35S]GTPyS binding) | 21.4 ± 1.57 nM | [1] |

Table 2: In Vivo Anxiolytic-Like Efficacy of ATC0065

| Animal Model | Species | Administrat ion Route | Dose Range | Observed Effect | Reference |
|--|---------|--------------------------|--------------|--|-----------|
| Elevated Plus-Maze Test (Swim Stress- Induced Anxiety) | Rat | Oral | 3 - 30 mg/kg | Significantly reversed stress-induced anxiety | [1] |
| Stress- Induced Hyperthermia Test | Mouse | Oral | 3 - 30 mg/kg | Significantly reversed stress-induced hyperthermia | [1] |

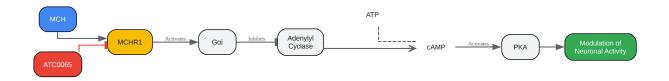
Mechanism of Action: MCHR1 Signaling

ATC0065 exerts its anxiolytic-like effects by antagonizing the MCHR1. This G protein-coupled receptor (GPCR) is known to couple to inhibitory G proteins ($G\alpha i/o$) and Gq proteins ($G\alpha q$).

Gαi-Coupled Signaling Pathway



Activation of the Gαi subunit by MCH leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and subsequently reduced protein kinase A (PKA) activity. By blocking this pathway, **ATC0065** can prevent the MCH-mediated inhibition of neuronal activity in circuits relevant to anxiety.



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MCHR1 Gαi-Coupled Signaling Pathway

Gαq-Coupled Signaling Pathway

Coupling of MCHR1 to Gqq activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, and DAG activates protein kinase C (PKC). **ATC0065** blocks these downstream signaling events by preventing the initial receptor activation.



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MCHR1 Gαq-Coupled Signaling Pathway

Detailed Experimental Protocols

The following are detailed methodologies for the key preclinical experiments cited for ATC0065.

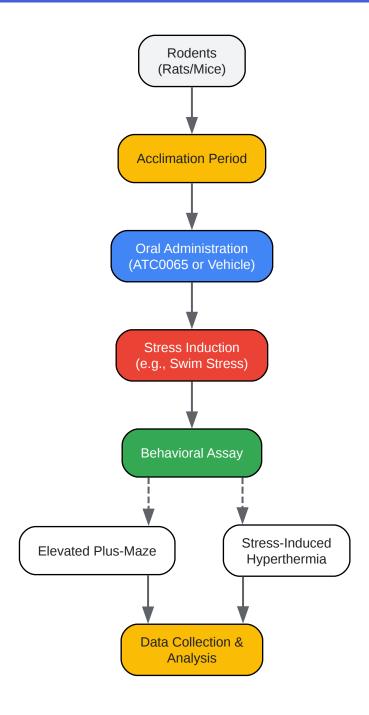


In Vitro MCHR1 Binding and Functional Assays

- Objective: To determine the binding affinity and functional antagonist activity of **ATC0065** at the human MCHR1.
- Methodology: [35S]GTPyS Binding Assay
 - Membrane Preparation: Membranes are prepared from cells stably expressing the human MCHR1.
 - Assay Buffer: The assay is typically performed in a buffer containing Tris-HCl, MgCl2, EDTA, and NaCl.
 - Incubation: Membranes are incubated with varying concentrations of ATC0065, a fixed concentration of MCH (agonist), and [35S]GTPyS.
 - Separation: Bound and free [35S]GTPyS are separated by rapid filtration through glass fiber filters.
 - Detection: The radioactivity retained on the filters is quantified using a scintillation counter.
 - Data Analysis: The IC50 value, representing the concentration of ATC0065 that inhibits
 50% of the MCH-stimulated [35S]GTPyS binding, is calculated.

In Vivo Anxiolytic Activity Models





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General Workflow for In Vivo Anxiolytic Testing

- 4.2.1. Elevated Plus-Maze (EPM) Test
 - Principle: This test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds increase the exploration of the open arms.



 Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

Procedure:

- Animals are subjected to a stressor (e.g., forced swim) prior to the test.
- ATC0065 or vehicle is administered orally at a specified time before the test.
- Each animal is placed in the center of the maze, facing an open arm, and allowed to explore for a set period (e.g., 5 minutes).
- Behavior is recorded and analyzed for parameters such as the time spent in and the number of entries into the open and closed arms.
- Endpoint: An increase in the time spent and/or entries into the open arms is indicative of an anxiolytic effect.
- 4.2.2. Stress-Induced Hyperthermia (SIH) Test
 - Principle: Stressful stimuli, such as handling and rectal temperature measurement, induce a transient rise in body temperature in mice. Anxiolytic drugs can attenuate this response.

Procedure:

- The basal rectal temperature of the mice is measured (T1).
- The mice are returned to their home cage for a short period (e.g., 10 minutes) to induce stress.
- The rectal temperature is measured again (T2).
- **ATC0065** or vehicle is administered orally prior to the first temperature measurement.
- Endpoint: The change in temperature ($\Delta T = T2 T1$) is calculated. A reduction in ΔT by **ATC0065** compared to the vehicle group indicates an anxiolytic-like effect.

Pharmacokinetics and Clinical Status



There is currently no publicly available information on the pharmacokinetics of **ATC0065** in humans or on any clinical trials investigating its efficacy as an anxiolytic agent. Further research is required to determine its safety, tolerability, and pharmacokinetic profile in human subjects.

Conclusion

ATC0065 is a potent MCHR1 antagonist with a compelling preclinical profile as a potential anxiolytic agent. It demonstrates high affinity for its target and efficacy in validated animal models of anxiety. The well-defined mechanism of action through the MCHR1 signaling pathway provides a strong rationale for its further development. The data presented in this guide underscore the potential of **ATC0065** and warrant further investigation into its clinical utility for the treatment of anxiety disorders.

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References

- 1. Anxiolytic- and antidepressant-like profile of ATC0065 and ATC0175: nonpeptidic and orally active melanin-concentrating hormone receptor 1 antagonists PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [ATC0065: A Technical Guide on its Potential as an Anxiolytic Agent]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1665808#atc0065-potential-as-an-anxiolytic-agent]

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